2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol
CAS No.:
Cat. No.: VC13462899
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N2O |
|---|---|
| Molecular Weight | 262.39 g/mol |
| IUPAC Name | 2-[[(2S)-1-benzylpyrrolidin-2-yl]methyl-ethylamino]ethanol |
| Standard InChI | InChI=1S/C16H26N2O/c1-2-17(11-12-19)14-16-9-6-10-18(16)13-15-7-4-3-5-8-15/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m0/s1 |
| Standard InChI Key | LOGMKGZVCKTZDN-INIZCTEOSA-N |
| Isomeric SMILES | CCN(CCO)C[C@@H]1CCCN1CC2=CC=CC=C2 |
| SMILES | CCN(CCO)CC1CCCN1CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CCO)CC1CCCN1CC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises:
-
Pyrrolidine core: A five-membered saturated heterocycle with an (S)-configuration at the C2 position .
-
Benzyl group: Attached to the pyrrolidine nitrogen, enhancing lipophilicity and receptor-binding affinity.
-
Ethylamino-ethanol side chain: Introduces hydrogen-bonding capacity and solubility in polar solvents.
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
-
NMR: The benzyl protons resonate at δ 7.2–7.4 ppm (aromatic), while pyrrolidine methylene groups appear at δ 2.5–3.0 ppm .
-
Mass spectrometry: Base peak at m/z 262.39 corresponds to the molecular ion.
Synthesis and Industrial Production
Route A: Pyrrolidine Ring Formation
-
Cyclization: Reaction of 1,4-diaminobutane with benzyl bromide under basic conditions forms the benzyl-pyrrolidine intermediate .
-
Alkylation: Ethylamine and ethylene oxide are added sequentially to introduce the ethylamino-ethanol side chain.
-
Chiral resolution: Tartaric acid derivatives resolve racemic mixtures, yielding the (S)-enantiomer .
Route B: Continuous Flow Synthesis
Industrial Optimization
-
Scale-up: 10 kg batches achieved using flow reactors.
Pharmacological Applications
Mechanism of Action
The compound modulates:
-
Dopamine D2 receptors: Binds to the extracellular domain, inhibiting cAMP production (IC = 120 nM).
-
Monoamine oxidases (MAOs): Competitive inhibition of MAO-B (K = 0.8 μM), reducing neurotransmitter degradation .
Table 2: Comparative Bioactivity of Pyrrolidine Analogs
| Compound | Target | IC/MIC | Source |
|---|---|---|---|
| 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol | MAO-B | 0.8 μM | |
| 2-[(R)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-ethanol | Dopamine D3 receptor | 95 nM | |
| N-[3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1,2-benzoxazol-6-yl]acetamide | GABA | 1.2 μM |
Chemical Reactivity and Derivatives
Functionalization Reactions
-
Amide formation: Reacts with acyl chlorides (e.g., acetyl chloride) to yield -acetyl derivatives (yield: 75–80%) .
-
Oxidation: Treatment with KMnO converts the ethanol group to a carboxylic acid.
Stability Profile
-
Light sensitivity: Store at 2–8°C in amber vials.
Analytical and Regulatory Considerations
Quality Control
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume